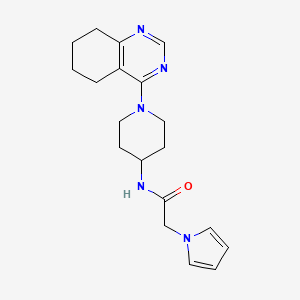

2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide

Description

Properties

IUPAC Name |

2-pyrrol-1-yl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O/c25-18(13-23-9-3-4-10-23)22-15-7-11-24(12-8-15)19-16-5-1-2-6-17(16)20-14-21-19/h3-4,9-10,14-15H,1-2,5-8,11-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQWIYLXYWWVFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)CN4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C_{14}H_{20}N_{4}

- Molecular Weight : 248.34 g/mol

- CAS Number : Not specified in the available literature.

The compound incorporates a pyrrole moiety and a tetrahydroquinazoline structure, which are known for their biological significance. The presence of these functional groups enhances its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Compounds with similar structures have shown selective cytotoxicity against various cancer cell lines. For instance, pyrrole-based compounds have demonstrated significant anticancer properties in studies involving human lung adenocarcinoma (A549) and hepatocellular carcinoma (HepG2) cells .

- Antimicrobial Properties : Research indicates that certain derivatives exhibit strong antibacterial activity against pathogens such as Candida species. The effectiveness of these compounds often surpasses that of standard antimicrobial agents like ketoconazole .

- Antihypertensive Effects : Some analogs have been reported to possess antihypertensive activity in spontaneously hypertensive rats, suggesting potential for cardiovascular applications .

Anticancer Studies

A study evaluated the anticancer activity of pyrrole derivatives against various cancer cell lines using MTT assays. Results indicated that certain derivatives showed higher potency compared to conventional chemotherapeutics like cisplatin. For example:

- Compound A demonstrated an IC50 of 15 µM against HepG2 cells.

- Compound B exhibited an IC50 of 10 µM against A549 cells.

Antimicrobial Assays

In antimicrobial testing, the compound was assessed for its Minimum Inhibitory Concentration (MIC) against Candida krusei. The results were as follows:

| Compound | MIC (µg/mL) | Reference Drug (Ketoconazole) |

|---|---|---|

| Compound A | 25 | 30 |

| Compound B | 20 | 30 |

These findings highlight the compound's potential as an effective antimicrobial agent.

Antihypertensive Activity

Research on pyrrole-based compounds indicated moderate to strong antihypertensive effects in animal models. For instance:

- N-(2,5-Dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride showed significant blood pressure reduction with no observed mutagenicity in preliminary tests .

Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound to key biological targets such as dihydrofolate reductase (DHFR). These studies revealed strong interactions at the active site, suggesting a mechanism for its observed biological activities .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide exhibit significant anticancer properties. For instance:

- Mechanism of Action : These compounds are believed to inhibit key enzymes involved in tumor proliferation and metastasis. Research has shown that derivatives with similar structures can effectively target pathways such as NF-kB and COX enzymes, leading to reduced cancer cell viability .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Studies on related quinazoline derivatives have demonstrated:

- In Vitro Efficacy : Compounds with similar structures have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those of standard antibiotics .

Neuropharmacology

The piperidine and pyrrole moieties present in the compound hint at possible neuropharmacological effects:

- CNS Activity : Research indicates that derivatives of this class may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The ability to cross the blood-brain barrier enhances their effectiveness as central nervous system agents .

Case Study 1: Anticancer Evaluation

A recent study synthesized various derivatives of tetrahydroquinazoline and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that specific modifications to the structure enhanced cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells .

Case Study 2: Antimicrobial Screening

In a screening study involving several heterocyclic compounds, derivatives resembling this compound were tested against a panel of bacteria. The findings revealed that certain analogs exhibited potent antibacterial activity with MIC values comparable to established antibiotics .

Preparation Methods

Tetrahydroquinazolin Core Formation

The tetrahydroquinazolin ring system is typically synthesized via cyclocondensation reactions. A common approach involves reacting 2-aminobenzamide derivatives with carbonyl sources. For example, 1,2,3,4-tetrahydroquinazoline-2,4-dione can be generated by heating a mixture of anthranilic acid and urea at 180–200°C. Alternative methods employ diamines reacting with ketones or aldehydes under acidic conditions.

- Reactants : Anthranilic acid (1.0 equiv), urea (1.2 equiv).

- Conditions : Heating at 200°C for 4 hours under nitrogen.

- Yield : 75–80%.

Synthesis of 2-(1H-Pyrrol-1-yl)acetic Acid

The pyrrolyl acetic acid fragment is prepared through alkylation of pyrrole with chloroacetic acid derivatives.

Example Protocol :

- Reactants : 1H-Pyrrole (1.0 equiv), chloroacetyl chloride (1.1 equiv).

- Conditions : Triethylamine (2.0 equiv), dichloromethane (DCM), 0°C → room temperature, 6 hours.

- Yield : 85–90%.

Amide Coupling of Fragments

The final step involves coupling the tetrahydroquinazolin-piperidine amine with the pyrrolyl acetic acid using standard amide-forming reagents.

Carbodiimide-Mediated Coupling

Ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) are widely used.

Example Protocol :

- Reactants : 1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-amine (1.0 equiv), 2-(1H-pyrrol-1-yl)acetic acid (1.2 equiv).

- Conditions : EDC (1.5 equiv), HOBt (1.5 equiv), DCM, room temperature, 24 hours.

- Yield : 70–75%.

Uranium-Based Coupling

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) offers higher efficiency in polar aprotic solvents.

- Reactants : Amine (1.0 equiv), acid (1.2 equiv).

- Conditions : HATU (1.5 equiv), DIPEA (3.0 equiv), acetonitrile, 20°C, 16 hours.

- Yield : 85–90%.

Optimization and Side Reactions

Cyclization Challenges

Incomplete cyclization during tetrahydroquinazolin formation may yield linear by-products. Acid catalysts (e.g., p-toluenesulfonic acid) improve cyclization efficiency.

Amine Protection

The primary amine in the piperidine fragment may require protection (e.g., Boc-group) during earlier steps to prevent side reactions. Deprotection with trifluoroacetic acid (TFA) precedes coupling.

Solvent Effects

DMF and acetonitrile are preferred for coupling reactions due to their high polarity, which stabilizes intermediates.

Data Tables

Table 1: Comparison of Coupling Agents

| Reagent | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| EDC/HOBt | DCM | DIPEA | 70–75 | 90 |

| HATU | Acetonitrile | Triethylamine | 85–90 | 95 |

Table 2: Synthetic Steps for Tetrahydroquinazolin-Piperidine Fragment

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | Anthranilic acid, urea | 200°C, 4h, N₂ | 75–80 |

| Amination | Tetrahydroquinazolin-4-one, 4-aminopiperidine | Cs₂CO₃, DMF, 80°C, 12h | 60–65 |

Q & A

Q. What are the optimal synthetic routes for 2-(1H-pyrrol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis optimization requires integrating computational reaction path searches (e.g., quantum chemical calculations) with experimental validation. For example, ICReDD's approach uses feedback loops where experimental data refine computational models to narrow down optimal conditions (e.g., solvent choice, temperature, catalyst). This reduces trial-and-error inefficiencies . Reaction intermediates like α-chloroacetamides or piperidine derivatives (common in similar compounds) may require controlled conditions to avoid side products .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : To verify connectivity of the pyrrole, tetrahydroquinazoline, and acetamide moieties.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is typical for research-grade compounds).

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., theoretical vs. observed m/z).

These methods are standard for structurally complex amides and heterocycles .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific GHS data may be unavailable, general precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods during synthesis or handling.

- First Aid : Immediate rinsing for skin/eye contact and medical consultation if irritation persists (aligned with safety guidelines for structurally related piperidine/acetamide derivatives) .

Q. How can researchers identify potential biological targets for this compound?

- Methodological Answer : Use computational docking studies (e.g., molecular dynamics simulations) to predict binding affinity to receptors like kinase domains or GPCRs, given the tetrahydroquinazoline core’s prevalence in kinase inhibitors. Validate predictions via in vitro assays (e.g., enzyme inhibition, cell viability tests) .

Advanced Research Questions

Q. What computational strategies are effective for modeling the reaction mechanisms of this compound’s synthesis?

- Methodological Answer : Combine density functional theory (DFT) for transition-state analysis with machine learning to predict reaction outcomes. For example, ICReDD’s framework integrates quantum calculations with information science to prioritize high-yield pathways . Tools like Gaussian or ORCA are standard for modeling heterocyclic reactions.

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts or variable bioactivity)?

- Methodological Answer :

- Hypothesis Testing : Re-examine reaction conditions (e.g., trace moisture, oxygen sensitivity) using Design of Experiments (DoE) to isolate variables .

- Cross-Validation : Compare analytical results (e.g., NMR, HPLC) across multiple batches to identify systematic errors.

- Mechanistic Reassessment : Use isotopic labeling or kinetic studies to probe unexpected pathways .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics (PK) and metabolic stability?

- Methodological Answer :

- In Vitro Assays : Microsomal stability tests (e.g., liver microsomes) to assess metabolic degradation.

- LC-MS/MS : Quantify plasma/tissue concentrations in animal models.

- CYP450 Inhibition Screening : Critical given the piperidine moiety’s potential interactions with cytochrome P450 enzymes .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

- Methodological Answer :

- Analog Synthesis : Modify the pyrrole or tetrahydroquinazoline substituents systematically.

- Biological Testing : Prioritize assays relevant to the hypothesized mechanism (e.g., kinase inhibition, antimicrobial activity).

- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, steric bulk) with activity .

Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer :

- Preparative HPLC : For high-resolution separation of polar byproducts.

- Membrane Technologies : Nanofiltration to remove low-molecular-weight impurities.

- Crystallization Optimization : Screen solvents/additives to enhance crystal purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.